4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline
Description
4-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline (CAS: 1215922-82-9; molecular weight: 204.23 g/mol) is an aniline derivative featuring a 1,2,4-triazole ring substituted with a methoxymethyl group at the 3-position.
Properties
IUPAC Name |
4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-6-9-12-10(14-13-9)7-2-4-8(11)5-3-7/h2-5H,6,11H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFDDWDELKZOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the methoxymethyl group and the aniline moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and formic acid. The methoxymethyl group can be introduced via methylation reactions using methanol and a suitable catalyst, such as cyclometalated ruthenium complexes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline can be inferred through comparisons with structurally analogous compounds (Table 1). Key differences in substituents, lipophilicity, and electronic effects influence their biological activities.
Table 1: Structural and Functional Comparison of 1,2,4-Triazole-Aniline Derivatives
Key Observations:
Antibacterial Activity: Furan- and thiophen-substituted derivatives exhibit potent activity against S. aureus, with MICs approaching ciprofloxacin (4.7 µM) .
Anticancer Potential: Compound a5 (indole-substituted) demonstrates high affinity for EGFR and RET kinases due to indole-mediated π-stacking and hydrogen bonding . The methoxymethyl group in the target compound lacks aromaticity, likely reducing binding affinity but offering tunable polarity for prodrug strategies.
Structural and Electronic Effects :
- Lipophilicity : Bulky/hydrophobic groups (e.g., indole, isopropyl) enhance target binding but may compromise solubility. The methoxymethyl group balances moderate hydrophobicity with polarity, favoring drug-like properties .
- Electronic Contributions : Electron-donating groups (e.g., methoxy) may stabilize triazole-aniline conjugates, whereas electron-withdrawing substituents (e.g., bromo, fluoro) improve membrane permeability .
Synthetic Flexibility :
- The methoxymethyl group allows straightforward derivatization (e.g., hydrolysis to hydroxymethyl or alkylation), enabling structure-activity relationship (SAR) studies .
Biological Activity
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline is a compound featuring a triazole ring, which is known for its diverse biological activities. The presence of the methoxymethyl group and the aniline moiety enhances its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12N4O
- Molar Mass : 204.23 g/mol
- Structure : The compound consists of a triazole ring linked to an aniline structure through a methoxymethyl substituent.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Interaction with Biological Targets : The triazole ring can form hydrogen bonds and π-π interactions with various proteins, modulating their activity. This interaction is crucial for its antifungal and antibacterial properties.
- Lipophilicity and Bioavailability : Studies have shown that the lipophilicity of triazole derivatives significantly influences their pharmacokinetics. Enhanced solubility due to the methoxymethyl group improves bioavailability .
Antifungal Activity
The triazole ring is well-known for its antifungal properties. Compounds similar to this compound have been extensively studied for their effectiveness against various fungal pathogens. For instance:
Antibacterial Activity
Research indicates that derivatives containing the triazole moiety exhibit significant antibacterial activity. The structural characteristics of this compound may enhance its efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Emerging studies suggest potential anticancer properties for this compound. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
- Antifungal Efficacy :
-
Antibacterial Studies :
- Research indicated that certain aniline-based triazoles showed promising results in inhibiting bacterial growth in vitro, suggesting potential therapeutic applications in treating bacterial infections.
- Anticancer Activity :
Q & A
Q. What are the optimal synthetic routes for 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline?
- Methodological Answer : The synthesis typically involves constructing the 1,2,4-triazole ring via cyclization reactions. Key steps include:
- Microwave-assisted synthesis : Reaction of aldehydes or primary alcohols with molecular iodine and ammonia to form nitrile intermediates, followed by cyclization .
- Classical methods : Using 4-methoxyaniline as a starting material with sodium azide and catalysts (e.g., ZnCl₂) under controlled pH and temperature .
- Sealed-tube reactions : Heating precursors like 3-bromo-1H-1,2,4-triazole with nitrobenzene derivatives, followed by reduction of nitro groups to aniline .
- Key reagents : Sodium azide, ammonium chloride, and polar aprotic solvents (e.g., DMF) are critical for high yields .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve bond lengths and angles, particularly for triazole ring geometry .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxymethyl (-OCH₃) and aniline (-NH₂) groups, with coupling constants confirming regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What biological targets are associated with this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) suggest interactions with:
- EGFR (Epidermal Growth Factor Receptor) : Binding energy of −9.7 kcal/mol via π-stacking and hydrogen bonding with the triazole ring and aniline group .
- RET kinase : Affinity of −8.7 kcal/mol, relevant in cancer research .
- Antimicrobial targets : The triazole moiety may inhibit fungal CYP51 enzymes, though experimental validation is needed .
Advanced Research Questions
Q. How can substituents on the triazole ring modulate biological activity?
- Methodological Answer :
- Comparative SAR studies : Replace methoxymethyl with groups like pyridinyl or benzylsulfanyl (see ) to assess changes in binding affinity .
- Crystallographic analysis : Resolve co-crystal structures with target proteins (e.g., EGFR) using SHELX to map substituent-protein interactions .
- Free-energy calculations : Use MM/GBSA or molecular dynamics to quantify substituent contributions to binding .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Conflicting results (e.g., antimicrobial vs. kinase inhibition) require:
- Dose-response assays : Validate activity across multiple cell lines (e.g., NSCLC for EGFR/RET) .
- Off-target screening : Use kinome-wide profiling to rule out nonspecific interactions .
- Structural analogs : Compare with 4-(1H-tetrazol-1-yl)aniline derivatives to isolate the methoxymethyl group's role .
Q. What advanced analytical methods improve purity assessment?
- Methodological Answer :
- HPLC-MS hyphenation : Quantify impurities using C18 columns with ESI-MS detection (limit of detection <0.1%) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or byproducts .
- Thermogravimetric analysis (TGA) : Monitor thermal stability during storage, as degradation products may form above 150°C .
Q. How to address crystallographic challenges (e.g., twinning, disorder)?
- Methodological Answer :
- SHELXD for twinning : Use the TwinRotMat option to refine twinned data .
- Disorder modeling : Apply PART and SIMU instructions in SHELXL to model flexible methoxymethyl groups .
- ORTEP-3 GUI : Visualize anisotropic displacement parameters to confirm atom positioning .
Experimental Design & Optimization
Q. How to design derivatives for selective kinase inhibition?
- Methodological Answer :
- Scaffold hybridization : Fuse the triazole-aniline core with pyrimidine (as in ) to enhance ATP-binding pocket interactions .
- Halogenation : Introduce Cl or F at the phenyl ring (see ) to improve hydrophobic interactions .
- In silico screening : Use Glide or GOLD to prioritize derivatives with predicted ΔG < −10 kcal/mol .
Q. What strategies mitigate low yields in triazole cyclization?
- Methodological Answer :
Q. How to study the compound's metabolic stability?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via LC-MS/MS .
- Microsomal assays : Incubate with human liver microsomes (HLM) and quantify CYP450-mediated degradation .
- Computational prediction : Use ADMET Predictor™ to estimate clearance rates and prioritize stable derivatives .
Data Interpretation & Validation
Q. How to validate computational docking results experimentally?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for EGFR or RET .
- Crystallography : Co-crystallize the compound with target proteins (resolution ≤2.0 Å recommended) .
- Thermal shift assays : Monitor protein melting temperature (ΔTm) to confirm stabilization .
Q. What statistical methods resolve conflicting crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
